molecular formula C23H22ClN5O2S B12940371 N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide CAS No. 262432-51-9

N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide

Cat. No.: B12940371
CAS No.: 262432-51-9
M. Wt: 468.0 g/mol
InChI Key: SKKDNFOQMBGWSJ-UHFFFAOYSA-N
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Description

N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a cyclopentyl group, and a benzenesulfonamide moiety. It has been studied for its inhibitory effects on specific kinases, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of specific kinases, making it a valuable tool for studying cellular signaling pathways and enzyme functions.

    Medicine: Due to its kinase inhibitory properties, it is being investigated as a potential therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that the kinase regulates. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)benzamide
  • N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)benzenesulfonamide
  • N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzamide

Uniqueness

What sets N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzenesulfonamide moiety, in particular, enhances its solubility and bioavailability, making it a more effective inhibitor of kinases .

Properties

CAS No.

262432-51-9

Molecular Formula

C23H22ClN5O2S

Molecular Weight

468.0 g/mol

IUPAC Name

N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl]benzenesulfonamide

InChI

InChI=1S/C23H22ClN5O2S/c24-19-12-15(10-11-20(19)28-32(30,31)17-8-2-1-3-9-17)18-13-29(16-6-4-5-7-16)23-21(18)22(25)26-14-27-23/h1-3,8-14,16,28H,4-7H2,(H2,25,26,27)

InChI Key

SKKDNFOQMBGWSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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